![molecular formula C10H13FO2 B11909369 1-Ethyl-2-fluoro-3,4-dimethoxybenzene CAS No. 158641-47-5](/img/structure/B11909369.png)
1-Ethyl-2-fluoro-3,4-dimethoxybenzene
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Overview
Description
1-Ethyl-2-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the introduction of the ethyl, fluoro, and methoxy groups onto the benzene ring. The process typically includes:
Step 1: Ethylation of benzene to form ethylbenzene.
Step 2: Introduction of the fluoro group via fluorination reactions.
Step 3: Methoxylation to introduce the methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride for alkylation and specific reagents for fluorination and methoxylation.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding carboxylic acids, while reduction reactions can modify the fluoro and methoxy groups.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield carboxylic acids, while nucleophilic substitution of the fluoro group can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound's fluorine atom contributes to its biological activity, making it a candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. Research has shown that derivatives of 1-ethyl-2-fluoro-3,4-dimethoxybenzene can be synthesized to create potential pharmaceuticals targeting various diseases. For instance, studies have indicated that modifications of similar compounds can lead to effective inhibitors for enzymes involved in cancer pathways .
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of fluorinated aromatic compounds, including derivatives of this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as a lead compound for further development in cancer therapeutics .
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. Fluorinated polymers are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and electronic devices. Research indicates that adding such compounds can improve the mechanical strength and durability of polymers .
Table 1: Properties of Fluorinated Polymers with this compound
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Mechanical Strength | Enhanced |
Electrical Conductivity | Moderate |
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block for synthesizing more complex organic molecules .
Case Study: Synthesis of Novel Compounds
Research has documented the use of this compound in the synthesis of novel heterocyclic compounds. These compounds have shown promise in biological assays, indicating potential applications in drug discovery . The ability to modify the ethyl and methoxy groups further expands the scope of possible derivatives.
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The electron-donating methoxy groups and the electron-withdrawing fluoro group influence the reactivity of the benzene ring, making it susceptible to electrophilic and nucleophilic attacks. The pathways involved include:
Electrophilic Aromatic Substitution: Formation of a sigma complex followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: Attack by nucleophiles on the fluoro-substituted carbon.
Comparison with Similar Compounds
- 1-Ethyl-2-fluoro-4,5-dimethoxybenzene
- 1-Ethyl-3-fluoro-2,4-dimethoxybenzene
- 1-Ethyl-2,3-dimethoxybenzene
Uniqueness: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.
Biological Activity
1-Ethyl-2-fluoro-3,4-dimethoxybenzene (CAS No. 158641-47-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthesis methods, providing a comprehensive overview of the compound's significance in pharmacological research.
This compound possesses the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H13F1O2 |
Molecular Weight | 196.22 g/mol |
IUPAC Name | This compound |
CAS Number | 158641-47-5 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Fluorination of 3,4-Dimethoxyethylbenzene : Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Alkylation Reactions : Employing alkyl halides in the presence of bases to introduce the ethyl group at the appropriate position.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, compounds with methoxy substitutions demonstrated GI50 values below 1 µM against multiple cancer types .
The proposed mechanisms through which this compound may exert its biological effects include:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that these compounds may activate caspase pathways, promoting programmed cell death in malignant cells .
Case Studies
A comparative analysis of several studies highlights the efficacy of related compounds:
Study 1: Antiproliferative Activity
A study published in MDPI demonstrated that benzo[b]furan derivatives exhibited excellent selectivity and antiproliferative activity against human cancer cell lines compared to standard drugs like Combretastatin-A4. The results indicated a significant increase in potency for certain derivatives .
Study 2: Mechanistic Insights
Research on similar methoxy-substituted benzene derivatives revealed that they could effectively inhibit tubulin polymerization by up to 70%, demonstrating their potential as chemotherapeutic agents .
Properties
CAS No. |
158641-47-5 |
---|---|
Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |
InChI Key |
RYVYWYSYNWMCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)OC)F |
Origin of Product |
United States |
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